molecular formula C19H23N5O2S B2941707 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide CAS No. 2097889-58-0

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide

Cat. No.: B2941707
CAS No.: 2097889-58-0
M. Wt: 385.49
InChI Key: UDDVPRCTJAARSP-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a 1,3-thiazole core substituted with acetyl and methyl groups, a cyclopenta[c]pyridazine ring fused to a piperidine scaffold, and a terminal carboxamide group. The acetylated thiazole moiety may enhance metabolic stability compared to simpler analogs, while the cyclopenta[c]pyridazine-piperidine linkage could influence binding affinity through conformational rigidity .

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-11-17(12(2)25)27-19(20-11)21-18(26)14-6-4-8-24(10-14)16-9-13-5-3-7-15(13)22-23-16/h9,14H,3-8,10H2,1-2H3,(H,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDVPRCTJAARSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CCCN(C2)C3=NN=C4CCCC4=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of Thiazole Derivative : The initial step often involves the reaction of 4-methylthiazole with acetylating agents.
  • Piperidine Ring Construction : Following the thiazole formation, a piperidine moiety is introduced through nucleophilic substitution.
  • Cyclopenta[c]pyridazine Integration : The cyclopenta[c]pyridazine structure is appended to the piperidine ring, enhancing the compound's biological profile.

Antimicrobial Properties

Research indicates that compounds similar to N-(5-acetyl-4-methyl-1,3-thiazol-2-yl) exhibit significant antimicrobial activity. For instance:

CompoundTarget OrganismActivity
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)Staphylococcus aureusSignificant antibacterial activity
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)Escherichia coliSignificant antibacterial activity

In vitro studies have shown effectiveness against various Gram-positive and Gram-negative bacteria at concentrations as low as 1 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines:

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast Cancer)< 10
A549 (Lung Cancer)< 15

These studies suggest that the compound may inhibit cell growth more effectively than standard chemotherapeutics like doxorubicin.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Substituent Variations : The presence of specific substituents on the thiazole and piperidine rings enhances both cytotoxicity and antimicrobial efficacy. For example:

  • Methyl and phenyl groups at certain positions are crucial for activity.

Hydrophobic Interactions : Molecular dynamics simulations indicate that the compound interacts with target proteins primarily through hydrophobic contacts, which may enhance binding affinity and biological effectiveness .

Case Studies

Several studies have highlighted the compound's potential in various therapeutic areas:

  • Antimicrobial Study : A study conducted by Hamid et al. demonstrated that thiazole derivatives possess strong antibacterial properties against Salmonella typhi and Bacillus subtilis, with some derivatives showing IC50 values as low as 0.63 µM .
  • Anticancer Evaluation : In a study published in the Brazilian Journal of Pharmaceutical Sciences, derivatives were tested against MCF-7 and A549 cell lines, showing promising anticancer activity with IC50 values significantly lower than traditional treatments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, combining thiazole, pyridazine, and piperidine-carboxamide motifs. Below is a comparative analysis with related compounds based on structural and functional attributes:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications Distinctive Features
N-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carboxamide Thiazole + Pyridazine + Piperidine Acetyl, methyl, carboxamide Kinase inhibition, CNS targets Bicyclic pyridazine enhances rigidity; acetylated thiazole improves metabolic stability
5-(Substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (from ) Pyrazole + Isoxazole Nitrophenyl, carbothioamide Antibacterial, antifungal Carbothioamide group increases electrophilicity; nitro group may limit bioavailability
6-Ethoxypyridine-3-carboxamide (from ) Pyridine Ethoxy, carboxamide Enzyme inhibition (e.g., PDEs) Ethoxy group enhances solubility; lacks bicyclic systems
5-Chloro-2-(propan-2-yl)pyrimidine-4-carboxamide (from ) Pyrimidine Chloro, isopropyl Antiviral, kinase inhibitors Chlorine atom improves binding to hydrophobic pockets; pyrimidine core offers planar geometry

Key Findings :

Bioavailability : The target compound’s acetylated thiazole and bicyclic pyridazine may confer superior metabolic stability compared to pyrazole-carbothioamide derivatives (), which often suffer from rapid clearance due to nitro groups .

Binding Affinity : The fused cyclopenta[c]pyridazine-piperidine system likely provides a rigid scaffold for tight enzyme interactions, contrasting with the flexible pyridine-based carboxamides (e.g., 6-ethoxypyridine-3-carboxamide) .

Solubility : The absence of polar substituents (e.g., ethoxy or chloro groups) in the target compound might reduce aqueous solubility relative to pyridine/pyrimidine analogs (), necessitating formulation optimization.

Selectivity : Compared to pyrimidine-carboxamides (e.g., 5-chloro-2-(propan-2-yl)pyrimidine-4-carboxamide), the thiazole-pyridazine hybrid could exhibit distinct selectivity profiles due to its unique steric and electronic features .

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